molecular formula C16H17N5 B2903399 N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 797018-11-2

N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2903399
CAS RN: 797018-11-2
M. Wt: 279.347
InChI Key: YQFJEGVWUURTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolopyrimidines . It has a molecular formula of C17H19N5 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of pyrazolopyrimidines has been reported in several studies . For instance, one method involves the use of MeONa in MeOH to react with 5-amino-1-phenyl-1H-pyrazolo-4-carbonitrile and the appropriate N-substituted isatin .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” can be analyzed based on its InChI code: 1S/C17H19N5/c1-3-7-13(8-4-1)21-16-15-11-20-22(17(15)19-12-18-16)14-9-5-2-6-10-14/h2,5-6,9-13H,1,3-4,7-8H2,(H,18,19,21) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” include a molecular weight of 135.1267 . The compound appears as a brown solid with a melting point of 183-144°C .

Scientific Research Applications

Cancer Treatment: CDK2 Inhibition

One of the primary applications of this compound is in cancer treatment as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a critical protein that regulates the cell cycle, and its inhibition can prevent the proliferation of cancer cells. The compound has shown promising results in inhibiting CDK2, particularly in breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .

Antitumor Activity

The antitumor activity of pyrazolopyrimidine derivatives is another significant application. These compounds have been reported to reduce cell division and induce apoptosis in tumor cells. The structural analogs of “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” have been studied for their potential to act as antitumor agents by targeting various key enzymes involved in cancer progression .

Cytotoxic Evaluation

In vitro cytotoxic evaluation of this compound has been conducted against various cancer cell lines. The compound has demonstrated superior cytotoxic activities against specific cell lines, suggesting its potential as a candidate for further optimization as an anticancer agent. It has shown moderate activity against HepG-2 (liver cancer) with IC50 values of 48–90 nM .

Free Radical Scavenging Activity

Apart from its antiproliferative properties, the compound has also been evaluated for its free radical scavenging activity. This is important because free radicals can cause oxidative stress, which is linked to various diseases, including cancer. The compound’s ability to act as an antioxidant adds to its therapeutic potential .

Synthesis of Derivatives

The compound serves as a precursor for the synthesis of various derivatives with potential pharmacological activities. These derivatives have been synthesized and evaluated for their anticancer properties, providing a basis for the development of new cancer treatments .

Molecular Modeling Investigations

Molecular modeling investigations have been carried out to understand the interaction of this compound with CDK2 at the molecular level. This helps in the rational design of more potent inhibitors by identifying key interactions and structural requirements for binding to the target enzyme .

Future Directions

The future directions for “N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment . Additionally, the compound could be explored for its anticancer activity against various cancer cell lines .

properties

IUPAC Name

N-cyclopentyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-8-13(9-3-1)21-16-14(10-19-21)15(17-11-18-16)20-12-6-4-5-7-12/h1-3,8-12H,4-7H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFJEGVWUURTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.